(1-butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

Pharmacology Receptor Binding Synthetic Cannabinoid

Forensic and pharmacology labs require a certified reference standard of the JWH-073 5-hydroxyindole metabolite (M4) for definitive LC-MS/MS confirmation of JWH-073 consumption, but generic sourcing risks isomer misidentification. (1-Butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone (CAS 1307803-47-9) provides the exact solution: - Unique CB1 neutral antagonist activity (Kb ~40 nM) distinct from the parent agonist, enabling mechanistic studies of mixed in vivo pharmacology. - Specific chromatographic retention time (3.83 min) ensures analytical resolution from the 6-hydroxyindole isomer (3.81 min), meeting ISO/IEC 17025 accreditation requirements. - Supplied as a high-purity (>98%) neat solid, ready for LC-MS/MS method validation and biomarker quantification.

Molecular Formula C23H21NO2
Molecular Weight 343.426
CAS No. 1307803-47-9
Cat. No. B594005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
CAS1307803-47-9
Synonyms(1-butyl-5-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)-methanone
Molecular FormulaC23H21NO2
Molecular Weight343.426
Structural Identifiers
SMILESCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C23H21NO2/c1-2-3-13-24-15-21(20-14-17(25)11-12-22(20)24)23(26)19-10-6-8-16-7-4-5-9-18(16)19/h4-12,14-15,25H,2-3,13H2,1H3
InChIKeyJZGAGMUTAYXMMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JWH-073 5-Hydroxyindole Metabolite Overview


The compound (1-butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, designated CAS 1307803-47-9 and commonly known as the JWH-073 5-hydroxyindole metabolite, is a monohydroxylated derivative of the synthetic cannabinoid JWH-073 [1]. This naphthoylindole-class molecule is primarily recognized as an expected urinary metabolite, generated through the in vivo oxidation of JWH-073 on the indole ring [2]. Its primary procurement context lies in forensic toxicology and analytical chemistry, where it serves as a certified reference standard for the identification and quantification of JWH-073 consumption via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [3]. A key functional differentiator is its distinct pharmacological activity profile: while the parent JWH-073 acts as a CB1 receptor agonist, the 5-hydroxyindole metabolite (also denoted M4) exhibits competitive neutral CB1 receptor antagonist activity, with a Kb of ~40 nM [4].

Analytical StandardLC-MS/MS reference for urinary JWH-073 metabolite identification
Pharmacology ToolReported neutral CB1 antagonist activity supports metabolism research
Isomer ResolutionResolved retention from 6-hydroxyindole isomer for method specificity

JWH-073 5-Hydroxyindole Metabolite: Substitution Failure


Substituting CAS 1307803-47-9 with another JWH-073 metabolite or a different synthetic cannabinoid metabolite is not a scientifically valid practice for procurement in regulated analytical or pharmacological research. The JWH-073 5-hydroxyindole metabolite (M4) possesses a unique combination of physicochemical and pharmacological properties that differ significantly from its structural analogs, including the parent JWH-073 and other monohydroxylated metabolites like the 6-hydroxyindole or 4-hydroxybutyl variants [1]. A generic approach fails due to fundamental differences in receptor pharmacology, as M4 acts as a neutral antagonist, while the parent is an agonist [2], and distinct chromatographic retention times, which are essential for accurate quantification [3]. The following quantitative evidence establishes that this specific compound must be sourced to ensure experimental reproducibility, regulatory compliance, and accurate forensic interpretation.

Functional activity shift

Parent CB1 agonist vs. metabolite neutral antagonist; pharmacological interpretation may differ.

Isomer resolution loss

6-hydroxyindole isomer may co-elute; method specificity may be compromised without verified standard.

Metabolite abundance variance

Substituting a less abundant metabolite may reduce detection sensitivity in urinary assays.

JWH-073 5-Hydroxyindole Metabolite: Procurement Evidence


CB1 Antagonist vs. Agonist Activity

A critical differentiator for the JWH-073 5-hydroxyindole metabolite (M4) is its functional activity at the cannabinoid 1 receptor (CB1R). Unlike the parent compound JWH-073, which acts as an agonist with an efficacy comparable to the full agonist CP-55,940, the M4 metabolite exhibits little or no intrinsic activity and instead acts as a competitive neutral CB1 receptor antagonist. This functional shift has direct implications for both research and forensic interpretation. [1]

CB1 Activity Shift
Head-to-head
Neutral antagonist (Kb ≈ 40 nM)
vs. full agonist (parent)
Supports distinct metabolite pharmacology studies
Mouse brain homogenate; Schild analysis
Pharmacology Receptor Binding Synthetic Cannabinoid CB1 Antagonist

Retained CB1 Receptor Affinity

Despite its altered functional activity, the JWH-073 5-hydroxyindole metabolite (M4) retains a high, nanomolar binding affinity for the CB1 receptor, comparable to the parent compound. This distinguishes it from other metabolites like M6 (the carboxylated metabolite), which shows negligible binding. [1] The parent JWH-073 has a reported Ki for CB1 of 8.9 nM [2].

CB1 Affinity Retention
Cross-study comparable
Retains nanomolar affinity; parent Ki 8.9 nM
M6 metabolite: no binding
High affinity underpins antagonist pharmacology context
Competition binding, mouse brain homogenates
Receptor Binding Affinity CB1 Synthetic Cannabinoid

Distinct Chromatographic Retention Time

Accurate identification and quantification of JWH-073 metabolites in biological matrices like urine requires robust chromatographic separation of closely related isomers. The 5-hydroxyindole metabolite can be definitively distinguished from its positional isomer, the 6-hydroxyindole metabolite, based on their unique retention times in a validated LC-MS/MS method. [1]

Retention Time Resolution
Direct head-to-head
RT 3.83 min
6-hydroxyindole isomer: 3.81 min
Enables isomer-specific identification in LC-MS/MS
Raptor Biphenyl column, validated method
Analytical Chemistry LC-MS/MS Forensic Toxicology Chromatography

Primary Metabolic Abundance Marker

The in vitro metabolism of JWH-073 by human liver microsomes yields a characteristic profile of monohydroxylated metabolites. This study confirmed that hydroxylation on the indole ring, particularly at the 5- or 6-position, represents one of the major metabolic pathways. This demonstrates that the target compound is a primary and abundant product of JWH-073 phase I metabolism, differentiating it from less abundant or secondary metabolites. [1]

Metabolic Abundance
Class-level inference
Among most abundant mono-hydroxylated metabolites
High abundance supports use as sensitive urinary biomarker
In vitro HLM incubation; GC/MS analysis
Metabolism In Vitro Human Liver Microsomes Synthetic Cannabinoid

JWH-073 5-Hydroxyindole Metabolite: Key Applications


Forensic Urinary Confirmation

Forensic laboratories should use the JWH-073 5-hydroxyindole metabolite standard to develop and validate LC-MS/MS methods for the definitive confirmation of JWH-073 consumption. Its identification as one of the most abundant in vitro metabolites supports its use as a sensitive biomarker [1]. Critically, the standard's ability to provide a distinct retention time (e.g., 3.83 min) is essential for ensuring the assay's analytical specificity, preventing misidentification of other JWH-073 metabolites or isomers [2].

Pharmacological Metabolism Investigation

In pharmacological studies investigating the complex pharmacodynamics of synthetic cannabinoid abuse, the JWH-073 5-hydroxyindole metabolite is an essential research tool. Its documented shift in functional activity from a parent CB1 receptor agonist to a competitive neutral antagonist (Kb ~ 40 nM) provides a critical piece of the puzzle in understanding the overall in vivo effects of JWH-073, which may involve a mixture of compounds with opposing receptor actions [3].

Isomer-Specific Detection Method

Analytical chemists developing advanced methods for synthetic cannabinoid detection require this standard to ensure the resolution of positional isomers. The subtle but real difference in chromatographic retention time between the 5-hydroxyindole (3.83 min) and 6-hydroxyindole (3.81 min for the deuterated analog) isomers is only quantifiable with access to the specific reference compound [2]. This level of precision is required for publication in high-impact analytical chemistry journals and for accreditation under forensic standards like ISO/IEC 17025.

Application
Selection Property
Validation Focus
Urinary metabolite confirmation
LC-MS/MS reference standard with resolved retention
Isomer-specific identification and quantification
Cannabinoid metabolism research
Neutral CB1 antagonist activity vs. parent agonist
Opposing receptor activity in metabolite mixtures
Isomer-specific method development
Resolved chromatographic peak from 6-hydroxyindole
Method specificity for forensic research context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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